molecular formula C10H13NO4 B13563028 5-Methyl-2-(oxan-4-yl)-1,3-oxazole-4-carboxylicacid

5-Methyl-2-(oxan-4-yl)-1,3-oxazole-4-carboxylicacid

Cat. No.: B13563028
M. Wt: 211.21 g/mol
InChI Key: FUYNBJXMVBFJHY-UHFFFAOYSA-N
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Description

5-Methyl-2-(oxan-4-yl)-1,3-oxazole-4-carboxylic acid is a chemical compound with the molecular formula C10H13NO4 and a molecular weight of 211.21 g/mol . This compound is characterized by its unique structure, which includes an oxazole ring substituted with a methyl group and an oxan-4-yl group, as well as a carboxylic acid functional group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(oxan-4-yl)-1,3-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-2-aminomethyl-1,3-oxazole with oxan-4-yl carboxylic acid in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediates.

Industrial Production Methods

In an industrial setting, the production of 5-Methyl-2-(oxan-4-yl)-1,3-oxazole-4-carboxylic acid may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process typically includes steps such as purification by recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(oxan-4-yl)-1,3-oxazole-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxazole ring is substituted with different nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxazole derivatives with additional oxygen functionalities.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Substituted oxazole compounds with various functional groups.

Scientific Research Applications

5-Methyl-2-(oxan-4-yl)-1,3-oxazole-4-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(oxan-4-yl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-(oxan-4-yl)-1,3-oxazole-4-carboxylic acid is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This makes it a versatile compound for use in different scientific research applications.

Properties

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

5-methyl-2-(oxan-4-yl)-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C10H13NO4/c1-6-8(10(12)13)11-9(15-6)7-2-4-14-5-3-7/h7H,2-5H2,1H3,(H,12,13)

InChI Key

FUYNBJXMVBFJHY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2CCOCC2)C(=O)O

Origin of Product

United States

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